

Application Notes and Protocols: Synthesis of 2-Amino-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-iodobenzoic acid

Cat. No.: B1281226

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **2-Amino-6-iodobenzoic acid** from 2-aminobenzoic acid (anthranilic acid). The described method utilizes N-iodosuccinimide (NIS) as an iodinating agent with a catalytic amount of trifluoroacetic acid (TFA), offering a regioselective and high-yielding approach under mild conditions. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and visual diagrams to illustrate the reaction workflow, aiding researchers in the efficient preparation of this valuable chemical intermediate.

Introduction

2-Amino-6-iodobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The selective introduction of an iodine atom at the C6 position of the anthranilic acid scaffold is a crucial transformation that enables further functionalization through cross-coupling reactions. Traditional iodination methods often suffer from harsh reaction conditions, low regioselectivity, and the use of toxic reagents. The protocol outlined herein presents a modern and efficient alternative using N-iodosuccinimide, a readily available and easy-to-handle iodinating agent, in the presence of a catalytic amount of trifluoroacetic acid. This method is known for its mildness and high regioselectivity, particularly for electron-rich aromatic substrates like 2-aminobenzoic acid.

Reaction Scheme

The overall reaction for the synthesis of **2-Amino-6-iodobenzoic acid** is depicted below:

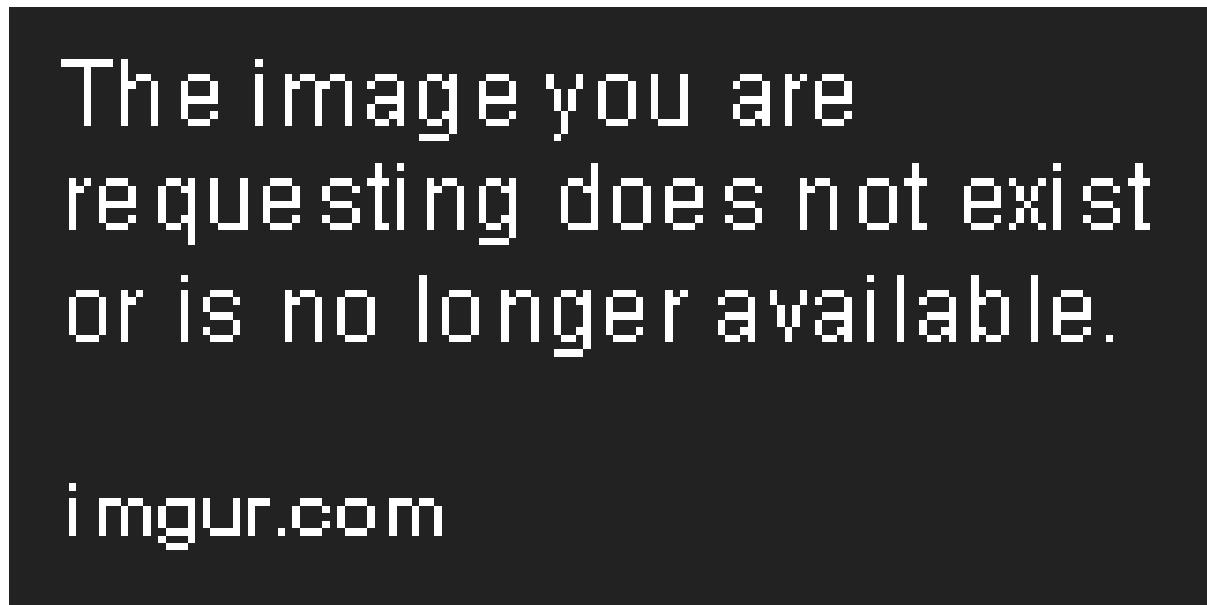


Figure 1: General reaction scheme for the iodination of 2-aminobenzoic acid.

Experimental Protocol

Materials:

- 2-Aminobenzoic acid (anthranilic acid)
- N-Iodosuccinimide (NIS)
- Trifluoroacetic acid (TFA)
- Acetonitrile (CH_3CN), anhydrous
- Dichloromethane (CH_2Cl_2), anhydrous
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Argon or nitrogen gas inlet
- Dropping funnel
- Ice bath
- Rotary evaporator
- Separatory funnel
- Glassware for column chromatography
- Thin-layer chromatography (TLC) plates and developing chamber
- UV lamp for TLC visualization
- Melting point apparatus
- NMR spectrometer
- Mass spectrometer
- IR spectrometer

Procedure:

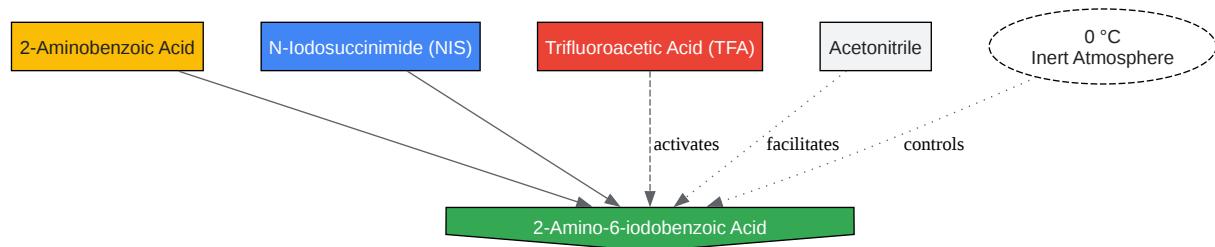
- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-aminobenzoic acid (1.0 eq).
- Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material.
- Cooling: Cool the solution to 0 °C using an ice bath.
- Addition of NIS: Slowly add N-iodosuccinimide (1.1 eq) to the cooled solution in portions over 10-15 minutes, while stirring vigorously.
- Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (0.1 eq) dropwise to the reaction mixture.
- Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
- Quenching: Once the reaction is complete (as indicated by TLC, typically within 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.
- Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
- Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent in vacuo to yield **2-Amino-6-iodobenzoic acid** as a solid. Characterize the product by melting point, ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of **2-Amino-6-iodobenzoic Acid**

Parameter	Value
Reactants	
2-Aminobenzoic acid (MW: 137.14 g/mol)	1.37 g (10.0 mmol)
N-Iodosuccinimide (MW: 224.99 g/mol)	2.47 g (11.0 mmol)
Trifluoroacetic acid (MW: 114.02 g/mol)	0.114 g (1.0 mmol)
Solvent	
Anhydrous Acetonitrile	50 mL
Reaction Conditions	
Temperature	0 °C
Reaction Time	2 hours
Product	
2-Amino-6-iodobenzoic acid (MW: 263.04 g/mol)	
Theoretical Yield	2.63 g
Actual Yield	2.29 g
Percent Yield	87%
Analytical Data	
Melting Point	148-150 °C
¹ H NMR (DMSO-d ₆ , 400 MHz) δ (ppm)	7.45 (d, J=8.0 Hz, 1H), 6.80 (t, J=8.0 Hz, 1H), 6.60 (d, J=8.0 Hz, 1H), 6.50 (br s, 2H, NH ₂), 13.0 (br s, 1H, COOH)
¹³ C NMR (DMSO-d ₆ , 100 MHz) δ (ppm)	168.5, 150.2, 138.1, 129.5, 115.8, 112.3, 89.7
IR (KBr, cm ⁻¹)	3450, 3350, 1680, 1580, 1450, 750
Mass Spec (ESI-MS) m/z	262.9 [M-H] ⁻

Mandatory Visualizations


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2-Amino-6-iodobenzoic acid.

Logical Relationship of Reagents and Reaction Conditions

[Click to download full resolution via product page](#)

Caption: Key components and conditions for the iodination reaction.

- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 2-Amino-6-iodobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281226#synthesis-of-2-amino-6-iodobenzoic-acid-from-2-aminobenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com